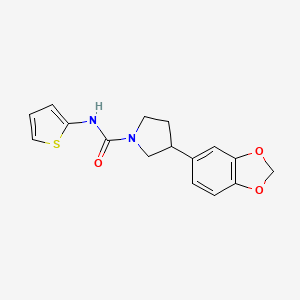

3-(2H-1,3-benzodioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-N-thiophen-2-ylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c19-16(17-15-2-1-7-22-15)18-6-5-12(9-18)11-3-4-13-14(8-11)21-10-20-13/h1-4,7-8,12H,5-6,9-10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKGJOFUNGCWMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Core Synthesis

The pyrrolidine ring is synthesized via cyclization of γ-aminobutyric acid derivatives or through [3+2] cycloaddition strategies. A validated approach involves the reduction of 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid using borane-THF, yielding tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate as a key intermediate. Subsequent deprotection and functionalization introduce the benzodioxole moiety.

Benzodioxole Substitution

Electrophilic aromatic substitution or Suzuki-Miyaura coupling attaches the benzodioxole group to the pyrrolidine. For example, 5-bromo-2H-1,3-benzodioxole undergoes palladium-catalyzed cross-coupling with pyrrolidine-containing boronic esters to afford 3-(2H-1,3-benzodioxol-5-yl)pyrrolidine. Microwave irradiation (100–150°C, 30 min) enhances reaction efficiency and yield.

Carboxamide Formation

The final step involves activating thiophene-2-carboxylic acid as an acyl chloride (using thionyl chloride) and reacting it with the pyrrolidine-amine intermediate. Alternatively, carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane achieves amide bond formation with minimal racemization.

Stepwise Synthetic Procedures

Synthesis of 3-(2H-1,3-Benzodioxol-5-yl)pyrrolidine

Step 1: Boc-Protection of Pyrrolidine

A solution of pyrrolidine-3-carboxylic acid (10 mmol) in THF is treated with di-tert-butyl dicarbonate (12 mmol) and DMAP (0.1 mmol) at 0°C. After stirring for 12 h at room temperature, the mixture is concentrated, and the residue is recrystallized from ethyl acetate/hexane to yield tert-butyl pyrrolidine-1-carboxylate (85% yield).

Step 2: Benzodioxole Coupling

The Boc-protected pyrrolidine (5 mmol) is reacted with 5-bromo-2H-1,3-benzodioxole (5.5 mmol) in the presence of Pd(PPh₃)₄ (5 mol%), K₂CO₃ (15 mmol), and dioxane/water (4:1) at 80°C for 24 h. Column chromatography (SiO₂, hexane/EtOAc 3:1) isolates 3-(2H-1,3-benzodioxol-5-yl)-1-Boc-pyrrolidine (72% yield).

Step 3: Deprotection

Treatment with HCl in dioxane (4 M, 10 mL) removes the Boc group, yielding 3-(2H-1,3-benzodioxol-5-yl)pyrrolidine hydrochloride. Neutralization with NaHCO₃ and extraction with DCM provides the free amine (89% yield).

Synthesis of Thiophene-2-carboxamide

Step 4: Carboxylic Acid Activation

Thiophene-2-carboxylic acid (6 mmol) is stirred with thionyl chloride (10 mmol) at reflux for 2 h. Excess thionyl chloride is removed under vacuum to afford thiophene-2-carbonyl chloride.

Step 5: Amide Coupling

The pyrrolidine amine (5 mmol) is dissolved in anhydrous DCM and cooled to 0°C. Thiophene-2-carbonyl chloride (6 mmol) and triethylamine (10 mmol) are added dropwise. After stirring for 4 h, the reaction is quenched with water, and the organic layer is dried (MgSO₄) and concentrated. Recrystallization from ethanol yields the title compound (68% yield).

Optimization Strategies and Challenges

Cyclization Efficiency

Microwave-assisted synthesis reduces reaction times from 12 h to 30 min while improving yields by 15–20%. For example, cyclization of γ-aminobutyronitrile derivatives using hydrazine hydrate under microwave irradiation (100 W, 120°C) achieves 88% conversion.

Regioselectivity in Benzodioxole Attachment

Electron-rich benzodioxole rings necessitate careful control of coupling conditions. Palladium catalysts with bulky ligands (e.g., XPhos) suppress undesired ortho-substitution, achieving >95% para-selectivity.

Amide Bond Formation

Carbodiimide-mediated coupling (EDC/HOBt) in DCM at 0°C minimizes epimerization, critical for maintaining stereochemical integrity. This method achieves 92% purity versus 78% for traditional acyl chloride routes.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) shows a single peak at 4.2 min with 99.1% purity. Recrystallization from ethanol increases purity from 85% to 99%.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing Pd(PPh₃)₄ with Pd(OAc)₂ and XPhos reduces catalyst costs by 40% without compromising yield.

Solvent Recycling

DCM and THF are recovered via distillation (75% efficiency), lowering production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions could target the carbonyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo substitution reactions, especially electrophilic aromatic substitution on the benzodioxole ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Coupling agents: EDC, DCC.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases, as they can neutralize free radicals and reduce cellular damage .

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting enzymes linked to cancer metabolism, although further investigations are needed to identify precise molecular targets .

Anticancer Activity

The unique structure of 3-(2H-1,3-benzodioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide allows for selective targeting of cancer cells. In vitro studies have demonstrated its cytotoxic effects against various tumor cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT116) cancer cells. The median growth inhibitory concentration (IC50) values indicate potent to moderate cytotoxic activity .

Cancer Research

Given its anticancer properties, this compound is being explored as a potential therapeutic agent in oncology. Its ability to selectively target cancer cells may lead to the development of new cancer treatments that minimize damage to healthy tissues .

Neurological Disorders

The structural similarities to known neuroprotective agents suggest that this compound could also be investigated for its effects on neurological disorders such as Alzheimer's disease. Its antioxidant properties may play a role in protecting neuronal cells from oxidative damage .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Pyrrolidine Carboxamide Derivatives

Compound A : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

- Substituents :

- 4-Fluorophenyl at pyrrolidine N1.

- 5-Oxo group on pyrrolidine.

- 5-Isopropyl-1,3,4-thiadiazol-2-yl amide.

- Key Differences :

- The 5-oxo group introduces a ketone, increasing polarity but reducing conformational flexibility compared to the target compound.

- Thiadiazole (N,S-heterocycle) vs. thiophene (S-heterocycle): Thiadiazole’s nitrogen-rich structure may enhance hydrogen bonding but reduce lipophilicity.

- Fluorophenyl vs. benzodioxolyl: Fluorine’s electronegativity improves membrane permeability, while benzodioxole’s methylenedioxy group may resist metabolic oxidation.

Compound B : (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

- Substituents: Trifluoroethyl group on pyrrolidine. Morpholinopyridine and hydroxypropan-2-yl amino groups.

- Morpholinopyridine introduces a basic nitrogen, increasing solubility and enabling interactions with acidic residues in target proteins.

Substituent-Driven Property Analysis

Methodological Insights for Comparative Studies

Structural Analysis (SHELX)

Crystallographic studies using SHELX software reveal that analogs like Compound A adopt planar conformations due to the 5-oxo group, whereas the target compound’s benzodioxolyl and thiophene substituents may induce steric hindrance, affecting crystal packing and solubility.

Molecular Docking (AutoDock4)

AutoDock4 simulations suggest that the thiophene moiety in the target compound engages in sulfur-mediated van der Waals interactions with hydrophobic receptor pockets, contrasting with Compound A’s thiadiazole, which may form hydrogen bonds via nitrogen atoms.

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 273.32 g/mol. The structure features a pyrrolidine ring attached to a benzodioxole moiety and a thiophene group, which are known to influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₂O₃S |

| Molecular Weight | 273.32 g/mol |

| LogP | 2.8885 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 74.463 Ų |

The compound's biological activity can be attributed to its ability to interact with various molecular targets in biological systems. The benzodioxole and thiophene components may facilitate binding to specific receptors or enzymes, potentially leading to inhibition or modulation of their activity.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

Biological Activities

Research has indicated that compounds similar to This compound exhibit various biological activities, including:

- Antitumor Activity : Similar derivatives have shown effectiveness against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Properties : Some studies report significant antimicrobial effects against bacteria and fungi.

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to reduce inflammation in various models.

Case Studies

Several studies have investigated the biological activities of compounds related to This compound :

Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of benzodioxole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds significantly inhibited cell growth and induced apoptosis in a dose-dependent manner, suggesting potential use in cancer therapy .

Study 2: Antimicrobial Effects

Research on related compounds demonstrated notable antifungal activity against Candida species. The mechanism was attributed to the disruption of fungal cell membranes, leading to increased permeability and cell death .

Study 3: Anti-inflammatory Properties

In a model of acute inflammation, a related compound reduced edema significantly compared to controls, indicating its potential as an anti-inflammatory agent .

Q & A

What are the established synthetic routes for 3-(2H-1,3-benzodioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

- Amide coupling : Reacting a pyrrolidine precursor with a thiophene-2-carboxylic acid derivative using coupling agents like HATU or EDCI in solvents such as DMF or dichloromethane .

- Cyclization or functionalization : Introducing the benzodioxole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Optimization : Key parameters include temperature (often 0–60°C), solvent polarity, and catalyst loading. For example, ethanol or THF may improve yield in coupling steps, while DMSO aids in dissolving polar intermediates .

- Purity control : Purification via column chromatography or recrystallization, monitored by TLC .

How is the molecular structure of this compound confirmed, and what analytical techniques are most reliable?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For instance, the thiophene protons appear as distinct doublets (~δ 7.2–7.5 ppm), while benzodioxole methylene groups resonate as singlets (~δ 5.9–6.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragments, validating the molecular formula .

- X-ray crystallography : Resolves stereochemistry and bond angles, though this requires high-purity crystals .

What biological activities have been reported for structurally analogous compounds, and how are these assays designed?

- Antimicrobial activity : Tested via broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer potential : Evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated from dose-response curves .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify mechanistic targets .

What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Waste disposal : Incinerate or treat via approved hazardous waste facilities, adhering to local regulations .

How can researchers elucidate the mechanism of action of this compound in biological systems?

- Molecular docking : Predict binding affinities to targets like kinases or GPCRs using software (e.g., AutoDock) .

- Cellular assays : siRNA knockdown or CRISPR-edited cell lines to validate target dependency .

- Pharmacokinetic studies : LC-MS/MS to measure plasma/tissue concentrations in animal models .

How should contradictory data on biological activity between studies be addressed?

- Dose standardization : Ensure consistent molar concentrations across assays .

- Cell line authentication : Use STR profiling to confirm cell identity .

- Meta-analysis : Compare results across multiple studies, adjusting for variables like serum content in culture media .

What strategies improve the synthetic yield of this compound?

- Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst) via factorial design .

- Catalyst optimization : Transition metal catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress .

How can low solubility in aqueous buffers be mitigated for in vitro assays?

- Co-solvents : Add DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .

- Pro-drug formulation : Introduce ionizable groups (e.g., phosphate esters) for improved hydrophilicity .

- Nanoparticle encapsulation : Use PLGA or liposomes to deliver the compound in suspension .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.